5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide typically involves the reaction of 5-chloro-2-methylsulfanyl-4-pyrimidinecarboxylic acid with N-methyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom at position 5 can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes and receptors involved in inflammatory and disease processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamide
- 5-chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide
Comparison: Compared to similar compounds, 5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide is unique due to its specific substitution pattern and functional groupsFor instance, the presence of the methylsulfanyl group may enhance its anti-inflammatory activity compared to other pyrimidine derivatives .
Properties
IUPAC Name |
5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-17(9-6-4-3-5-7-9)12(18)11-10(14)8-15-13(16-11)19-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUNBPRFBRLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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